Cas no 498-66-8 (Bicyclo2.2.1hept-2-ene)

Bicyclo2.2.1hept-2-ene 化学的及び物理的性質
名前と識別子
-
- Bicyclo[2.2.1]hept-2-ene
- Bicyclo[2.2.1]heptene~Norbornylene
- 8,9,10-trinorborn-2-ene
- bicyclo(2.2.1)hept-2-ene
- Norbornene
- Bicyclo[2.2.1]-2-heptene
- 2-Norbornene
- Norbornylene
- 2-Norbornylene
- 3,6-Endomethylenecyclohexene
- bicyclo(2,2,1)hept-2Z-ene
- bicyclo(2.2.1)heptene
- bicyclo[2.2.1]hept-5-ene
- norborn-2-ene
- Norbornylene,stabilized
- Norcamphene
- Norfenchene
- Bicyclo[2.2.1]heptene
- NSC
- Bicyclo[2.2.1.]-2-heptene
- JFNLZVQOOSMTJK-UHFFFAOYSA-N
- WLN: L55 A CUTJ
- Norbornylene, 99%, stabilized
- bicyclo[2,2,1]-2-heptene
- bicyclo [2.
- Q420176
- bicyclo [2.2.1] hept-2-ene
- AMY10401
- EN300-54688
- FT-0613233
- E78935
- AKOS009157173
- 498-66-8
- NSC120425
- DTXSID2022042
- NSC22453
- NS00007988
- (1R,4S)-bicyclo[2.2.1]hept-2-ene
- NSC-120425
- NSC-22453
- NSC 120425
- N0166
- DB-071057
- Bicyclo2.2.1hept-2-ene
-
- MDL: MFCD00082304
- インチ: 1S/C7H10/c1-2-7-4-3-6(1)5-7/h1-2,6-7H,3-5H2
- InChIKey: JFNLZVQOOSMTJK-UHFFFAOYSA-N
- ほほえんだ: C12([H])C([H])=C([H])C([H])(C([H])([H])C1([H])[H])C2([H])[H]
- BRN: 1098544
計算された属性
- せいみつぶんしりょう: 94.07830
- どういたいしつりょう: 94.07825
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 7
- 回転可能化学結合数: 0
- 複雑さ: 90.6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 0
じっけんとくせい
- 色と性状: 無色結晶非常に燃えやすい。
- 密度みつど: 0.955
- ゆうかいてん: 45.0 to 48.0 deg-C
- ふってん: 96°C(lit.)
- フラッシュポイント: 華氏温度:17.6°f
摂氏度:-8°c - 屈折率: 1.4770 (estimate)
- すいようせい: Soluble in ethanol, ether and most organic solvents. Insoluble in water.
- PSA: 0.00000
- LogP: 1.97250
- ようかいせい: 水に溶けない。
Bicyclo2.2.1hept-2-ene セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H228
- 警告文: P210
- 危険物輸送番号:UN 1325 4.1/PG 2
- WGKドイツ:1
- 危険カテゴリコード: 11-36-51/53
- セキュリティの説明: S9-S16-S29-S33
- 福カードFコード:13
- RTECS番号:RB7900000
-
危険物標識:
- 包装グループ:II
- 包装等級:II
- リスク用語:R11
- 危険レベル:4.1
- セキュリティ用語:4.1
- ちょぞうじょうけん:0-6°C
- TSCA:Yes
Bicyclo2.2.1hept-2-ene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | N178A-100g |
Bicyclo2.2.1hept-2-ene |
498-66-8 | 99% | 100g |
¥245.0 | 2022-06-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | N178A-25g |
Bicyclo2.2.1hept-2-ene |
498-66-8 | 99% | 25g |
¥101.0 | 2022-06-10 | |
Enamine | EN300-54688-25.0g |
bicyclo[2.2.1]hept-2-ene |
498-66-8 | 94% | 25g |
$35.0 | 2023-06-02 | |
Oakwood | 236981-1g |
Bicyclo[2.2.1]hept-2-ene |
498-66-8 | 99% | 1g |
$10.00 | 2024-07-19 | |
Oakwood | 236981-10g |
Bicyclo[2.2.1]hept-2-ene |
498-66-8 | 99% | 10g |
$13.00 | 2024-07-19 | |
BAI LING WEI Technology Co., Ltd. | 175425-500G |
Norbornene, 99% |
498-66-8 | 99% | 500G |
¥ 669 | 2022-04-26 | |
Enamine | EN300-54688-0.1g |
bicyclo[2.2.1]hept-2-ene |
498-66-8 | 94% | 0.1g |
$19.0 | 2023-06-02 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L11103-500g |
Norbornene, 99% |
498-66-8 | 99% | 500g |
¥902.00 | 2023-04-12 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B109700-100g |
Bicyclo2.2.1hept-2-ene |
498-66-8 | 99% | 100g |
¥257.90 | 2023-09-04 | |
BAI LING WEI Technology Co., Ltd. | 175425-100G |
Norbornene, 99% |
498-66-8 | 99% | 100G |
¥ 175 | 2022-04-26 |
Bicyclo2.2.1hept-2-ene サプライヤー
Bicyclo2.2.1hept-2-ene 関連文献
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
5. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
-
Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
関連分類
- Solvents and Organic Chemicals Organic Compounds Hydrocarbons Polycyclic hydrocarbons Polycyclic hydrocarbons
- Solvents and Organic Chemicals Organic Compounds Hydrocarbons Polycyclic hydrocarbons
- Solvents and Organic Chemicals Organic Compounds Hydrocarbons
- Solvents and Organic Chemicals Organic Compounds
Bicyclo2.2.1hept-2-eneに関する追加情報
Bicyclo[2.2.1]hept-2-ene: A Comprehensive Overview
Bicyclo[2.2.1]hept-2-ene, also known by its CAS Registry Number 498-66-8, is a bicyclic compound with a unique molecular structure that has garnered significant attention in various fields of chemistry and materials science. This compound belongs to the class of norbornenes, which are bicyclic alkenes with a rigid, bridged structure. The molecule consists of a bicyclo framework with two fused rings, making it highly stable and versatile for various applications.
The structure of Bicyclo[2.2.1]hept-2-ene is characterized by a seven-membered ring system with two bridgehead carbons and one double bond located at the bridge position (position 2). This arrangement imparts the molecule with exceptional rigidity and strain resistance, which are key factors in its chemical reactivity and potential uses in synthesis and material science.
Recent studies have highlighted the importance of Bicyclo[2.2.1]hept-2-ene in the development of advanced materials, particularly in the field of polymer chemistry. Researchers have explored its ability to act as a building block for constructing high-performance polymers with tailored mechanical properties, such as increased tensile strength and thermal stability.
In addition to its role in polymer synthesis, Bicyclo[2.2.1]hept-2-ene has found applications in organic synthesis as a versatile intermediate for constructing complex molecular frameworks. Its unique reactivity has been exploited in Diels-Alder reactions, where it serves as an electron-deficient dienophile, enabling the formation of six-membered transition states with high regioselectivity.
The synthesis of Bicyclo[2.2.1]hept-2-ene has been optimized through various methods, including thermal cyclization of substituted cyclopentenes and photochemical reactions involving dienes and alkynes. These advancements have made the compound more accessible for large-scale production and industrial applications.
Moreover, recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of Bicyclo[2.2.1]hept-2-ene. Quantum mechanical calculations have revealed that the molecule's conjugated system contributes significantly to its electronic properties, making it a promising candidate for use in organic electronics and optoelectronic devices.
In conclusion, Bicyclo[2.2.1]hept-2-ene, with its CAS number 498-66-8, stands out as a pivotal compound in modern chemistry due to its unique structure, versatile reactivity, and wide-ranging applications across multiple disciplines.
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